5-Methoxychroman-4-ol
Overview
Description
5-Methoxychroman-4-ol is a chemical compound with the molecular formula C10H12O3 . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, such as this compound, has been a subject of several studies . An efficient strategy for the synthesis of novel homoisoflavonoids, [1,3]dioxolo [4,5-g]chromen-8-ones, was developed .Chemical Reactions Analysis
The chroman-4-one framework, which includes this compound, acts as a major building block in a large class of medicinal compounds . It exhibits a broad variety of remarkable biological and pharmaceutical activities .Scientific Research Applications
Pharmacological Significance
In the realm of pharmacology, derivatives of 5-Methoxychroman-4-ol have been investigated for their potential therapeutic applications. For instance, the compound Bergapten, or 5-methoxypsoralen (5-MOP), a derivative found in bergamot essential oil and other citrus oils, has demonstrated a range of biological effects. It exhibits antibacterial, anti-inflammatory, hypolipemic, and anticancer properties and is used as a photosensitizing agent in treating skin disorders such as psoriasis and vitiligo. Clinical trials have shown that when combined with UV irradiation, Bergapten can induce significant lesion clearance rates, highlighting its therapeutic potential in dermatological applications (Quetglas-Llabrés et al., 2022).
Environmental and Materials Science Contributions
From an environmental and materials science perspective, the structural motif of this compound contributes to the synthesis of furan derivatives from plant biomass. These derivatives serve as pivotal intermediates in producing sustainable polymers, functional materials, and fuels. The review by Chernyshev et al. highlights the role of 5-Hydroxymethylfurfural (HMF) and its derivatives, including 5-methoxy variants, in replacing non-renewable hydrocarbon sources. This transition is crucial for developing a more sustainable chemical industry and reducing reliance on fossil fuels (Chernyshev et al., 2017).
Safety and Hazards
Future Directions
Given the significant biological and pharmaceutical activities of 4-chromanone-derived compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could lead to the development of new medicinal compounds .
Mechanism of Action
Target of Action
5-Methoxychroman-4-ol, a derivative of the chromanone family, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . .
Mode of Action
Chromanone derivatives, which include this compound, are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Biochemical Pathways
Chromanone derivatives are associated with diverse biological activities .
Result of Action
Chromanone derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-chromen-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-4,7,11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMDNZOIPVJFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(CCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257033 | |
Record name | 2H-1-Benzopyran-4-ol, 3,4-dihydro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616526-84-1 | |
Record name | 2H-1-Benzopyran-4-ol, 3,4-dihydro-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1616526-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-4-ol, 3,4-dihydro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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